molecular formula C8H12S2 B8436518 2-(But-3-ynyl)-1,3-dithiane

2-(But-3-ynyl)-1,3-dithiane

Cat. No.: B8436518
M. Wt: 172.3 g/mol
InChI Key: IDUQBZZKZZCGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-ynyl)-1,3-dithiane is a useful research compound. Its molecular formula is C8H12S2 and its molecular weight is 172.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-but-3-ynyl-1,3-dithiane

InChI

InChI=1S/C8H12S2/c1-2-3-5-8-9-6-4-7-10-8/h1,8H,3-7H2

InChI Key

IDUQBZZKZZCGKR-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1SCCCS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pent-4-ynal (6.99 g, 85.1 mmol) dissolved in methylene chloride (85 mL) was added 1,3-propanedithiol (8.54 mL, 85.1 mmol). The solution was stirred at room temperature for 1 hour and then cooled to -20° C. Boron trifluoride etherate (10.46 mL, 85.1 mmol) was added and, after warming to room temperature, the solution was stirred for 16 hours. The solution was washed with water (2×20 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was washed with additional methylene chloride (2×40 mL). The combined organic extracts were washed with 10% potassium hydroxide solution (4×30 mL) and the aqueous extract was back-extracted with methylene chloride (2×40 mL). The combined organic extracts were washed with brine (2×40 mL) and dried (K2CO3). The solvent was removed by rotary evaporation to afford 9.14 g (62%) of 2-(but-3-ynyl)-1,3-dithiane as a pale yellow oil. 1H NMR (CDCl3)δ: 4.2 (t, 1H), 3.1-2.8 (m, 4H), 2.6-2.4 (m, 1H), 2.3-2.0 (m, 6H); IR (neat): 3286, 2908, 1421, 1272, 907 cm-1 ; GC retention time=3.11 min (88% area); TLC (silica gel, 90% hexane: 10% ethyl acetate) Rf=0.74.
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.54 mL
Type
reactant
Reaction Step Two
Quantity
10.46 mL
Type
reactant
Reaction Step Three

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